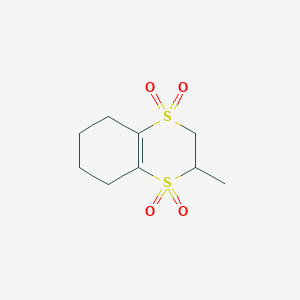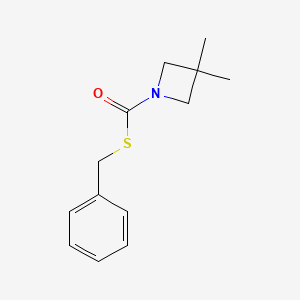
S-Benzyl 3,3-dimethylazetidine-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl 3,3-dimethylazetidine-1-carbothioate: is a chemical compound known for its unique structure and potential applications in various fields. It features a 3,3-dimethylazetidine ring, which is a four-membered nitrogen-containing heterocycle, bonded to a benzyl group and a carbothioate moiety. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 3,3-dimethylazetidine-1-carbothioate typically involves the cyclization of γ-prenylated amines through an iodine-mediated intramolecular cyclization reaction . This method provides a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner. The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl 3,3-dimethylazetidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioate moiety to a thiol or thioether group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Benzyl 3,3-dimethylazetidine-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of S-Benzyl 3,3-dimethylazetidine-1-carbothioate involves its interaction with molecular targets through its functional groups. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, while the carbothioate moiety can undergo nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Benzyl-3,3-dimethylazetidine: Similar structure but lacks the carbothioate group.
3,3-Dimethylazetidine: Lacks both the benzyl and carbothioate groups.
S-Benzyl azetidine-1-carbothioate: Similar but without the 3,3-dimethyl substitution.
Propiedades
Número CAS |
54395-81-2 |
|---|---|
Fórmula molecular |
C13H17NOS |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
S-benzyl 3,3-dimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C13H17NOS/c1-13(2)9-14(10-13)12(15)16-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clave InChI |
LDIHBAUBNZZNPT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C(=O)SCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



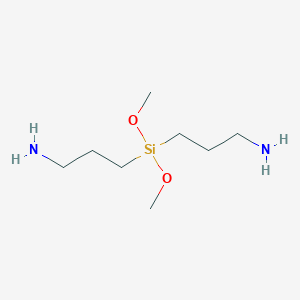
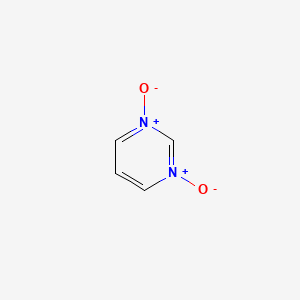

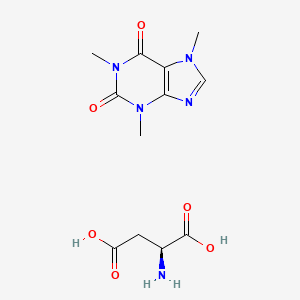
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
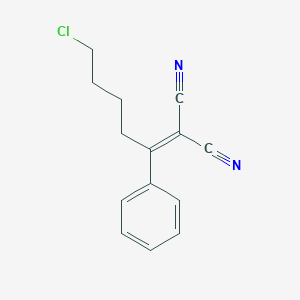

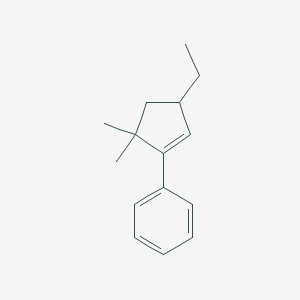
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
